molecular formula C12H10BrN3S B2999913 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide CAS No. 2470440-10-7

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide

Cat. No.: B2999913
CAS No.: 2470440-10-7
M. Wt: 308.2
InChI Key: VJLAQAPQNLEIAP-UHFFFAOYSA-N
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Description

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide is a chemical compound with the molecular formula C12H9N3S·HBr. It is a derivative of quinoline and thiazole, two heterocyclic compounds known for their diverse biological activities. This compound is of interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide typically involves the cyclization of quinoline derivatives with thioamides. One common method is the reaction of 2-aminothiazole with 2-chloroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide is unique due to its combined quinoline and thiazole structure, which imparts a distinct set of biological activities.

Properties

IUPAC Name

4-quinolin-2-yl-1,3-thiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S.BrH/c13-12-15-11(7-16-12)10-6-5-8-3-1-2-4-9(8)14-10;/h1-7H,(H2,13,15);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLAQAPQNLEIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CSC(=N3)N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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